N-(2-methoxyphenyl)phenazine-1-carboxamide
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Overview
Description
N-(2-methoxyphenyl)phenazine-1-carboxamide is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazines are known for their broad-spectrum antifungal, antibacterial, anti-tumor, antimalarial, and antiparasitic properties
Mechanism of Action
Target of Action
N-(2-methoxyphenyl)phenazine-1-carboxamide, hereafter referred to by its full name, has been found to exhibit strong antagonistic activity against fungal phytopathogens . The primary targets of this compound appear to be related to the cell wall, cell membrane, antioxidant and metabolism, nitrogen metabolism, and mitochondria .
Mode of Action
The mode of action of this compound involves a series of interactions with its targets that result in significant changes. For instance, it has been observed that the mycelium treated with this compound produced a red secretion and exhibited progressive creeping growth . Under a scanning electron microscope, hyphal swelling, uneven thickness, fractures, deformities, and hyphal surface warts increased . Under a transmission electron microscope, the cell wall was separated, the subcellular organelles were disintegrated, and the septum disappeared .
Biochemical Pathways
This compound affects several biochemical pathways. Gene Ontology enrichment analysis showed that the differentially expressed genes (DEGs) were significantly enriched in cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . Metabolic pathway enrichment analysis showed that there were 16 significant metabolic pathways, such as steroid biosynthesis and ABC transporters .
Result of Action
The result of this compound’s action is a significant inhibition of fungal phytopathogens. Physiological and biochemical tests showed that this compound decreased the β-1,3-glucanase, malondialdehyde, and ATPase activities and nucleic acid leakage but increased the activity of nitrate reductase .
Biochemical Analysis
Biochemical Properties
N-(2-methoxyphenyl)phenazine-1-carboxamide interacts with several enzymes and proteins. A novel amidase, PcnH, catalyzes the hydrolysis of this compound to produce phenazine-1-carboxylic acid (PCA) . The genes pcaA1A2A3A4 and pcnD encode PCA 1,2-dioxygenase and 1,2-dihydroxyphenazine (2OHPC) dioxygenase, respectively, which are responsible for the subsequent degradation steps of this compound .
Cellular Effects
This compound influences cell function by modifying cellular redox states and acting as a cell signal that regulates patterns of gene expression . It contributes to biofilm formation and architecture, and enhances bacterial survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. The enzyme PcnH catalyzes the hydrolysis of the amide bond of this compound to produce PCA . The PCA 1,2-dioxygenase PcaA1A2A3A4 and 2OHPC dioxygenase PcnD are also involved in the subsequent degradation steps of this compound .
Metabolic Pathways
This compound is involved in the phenazine metabolic pathway. The enzyme PcnH initiates the degradation of this compound, and the genes pcaA1A2A3A4 and pcnD encode enzymes responsible for the subsequent degradation steps .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)phenazine-1-carboxamide typically involves the condensation of 2-methoxyaniline with phenazine-1-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, under reflux conditions . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound can be achieved through microbial biosynthesis using engineered strains of Pseudomonas chlororaphis. This method offers advantages such as non-toxicity, high yield, and environmentally friendly conditions .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)phenazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the phenazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted phenazines.
Scientific Research Applications
N-(2-methoxyphenyl)phenazine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other phenazine derivatives.
Biology: Exhibits antifungal and antibacterial properties, making it useful in studying microbial interactions.
Industry: Used in the development of photodynamic therapy agents and as a photosensitizer in various formulations.
Comparison with Similar Compounds
Similar Compounds
Phenazine-1-carboxamide: Shares similar antifungal and antibacterial properties.
Phenazine-1-carboxylic acid: Another phenazine derivative with broad-spectrum antimicrobial activity.
Uniqueness
N-(2-methoxyphenyl)phenazine-1-carboxamide is unique due to its methoxyphenyl group, which enhances its solubility and bioavailability compared to other phenazine derivatives.
Properties
IUPAC Name |
N-(2-methoxyphenyl)phenazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-25-18-12-5-4-10-16(18)23-20(24)13-7-6-11-17-19(13)22-15-9-3-2-8-14(15)21-17/h2-12H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFHMJBKQGCLSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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